6-Acetylmorphine-d6

Descripción general

Descripción

6-Acetilmorfina-d6 (Material de Referencia Certificado) es una forma deuterada de 6-acetilmorfina, que es un metabolito principal de la heroína. Este compuesto se utiliza principalmente como un estándar interno para la cuantificación de 6-acetilmorfina en diversas técnicas analíticas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Está categorizado como un metabolito opioide y está regulado como una sustancia de la Lista II en los Estados Unidos .

Métodos De Preparación

La síntesis de 6-Acetilmorfina-d6 (Material de Referencia Certificado) implica la incorporación de átomos de deuterio en la estructura molecular de la 6-acetilmorfina. La ruta sintética generalmente incluye los siguientes pasos:

Deuteración de la Morfina: La morfina se trata con reactivos deuterados para reemplazar los átomos de hidrógeno con deuterio.

Acetilación: La morfina deuterada se acetila entonces utilizando anhídrido acético en condiciones controladas para producir 6-Acetilmorfina-d6

Los métodos de producción industrial implican estrictas medidas de control de calidad para asegurar la pureza y la consistencia del producto final. El compuesto se formula a menudo como una solución en acetonitrilo para facilitar su uso en aplicaciones analíticas .

Análisis De Reacciones Químicas

6-Acetilmorfina-d6 (Material de Referencia Certificado) experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, dando lugar a la formación de análogos reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde los grupos funcionales de la molécula son reemplazados por otros nucleófilos en condiciones específicas

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas.

Aplicaciones Científicas De Investigación

Forensic Toxicology

Role as an Internal Standard:

6-AM-d6 is primarily used as an internal standard in mass spectrometry analyses for detecting heroin and its metabolites. Its deuterated nature allows for accurate quantification due to its unique mass signature, which helps differentiate it from other compounds in biological samples. This application is crucial in forensic toxicology, where precise measurement of drug levels can influence legal outcomes and treatment decisions .

Case Study: Anomalous Results Investigation

A study conducted by RTI International examined urine samples that tested positive for 6-AM but negative for morphine. The research aimed to validate the presence of 6-AM using various LC/MS/MS techniques. Results confirmed that all samples contained detectable levels of 6-AM, underscoring its reliability as a biomarker for heroin use and highlighting the importance of using deuterated standards like 6-AM-d6 to avoid false negatives .

Pharmacokinetics

Tracing Metabolic Pathways:

In pharmacokinetic studies, 6-AM-d6 is employed to trace the metabolic pathways of heroin. Researchers utilize this compound to understand how heroin is metabolized into 6-acetylmorphine and morphine within the human body. This insight is essential for developing effective treatment protocols for opioid addiction and understanding the drug's bioavailability .

Quantitative Analysis:

The quantitative analysis of heroin metabolites using 6-AM-d6 allows researchers to measure drug exposure levels accurately. This capability is vital for studies focused on addiction treatment and monitoring therapeutic drug levels in patients undergoing opioid therapy .

Analytical Chemistry

Calibration and Method Validation:

As a certified reference material, 6-AM-d6 is used to calibrate analytical instruments and validate methodologies in laboratories. It enhances the accuracy and precision of quantitative assessments in various analytical procedures, ensuring robust data collection for detecting heroin and its metabolites .

Development of Analytical Methods:

The compound facilitates the development of new analytical methods in drug abuse research and forensic investigations. Its use in dynamic multiple reaction monitoring (dMRM) systems allows for the simultaneous quantification of multiple drugs, improving throughput and efficiency in toxicological analyses .

Research on Drug Addiction

Contribution to Addiction Studies:

By providing a reliable means to quantify heroin metabolites, 6-AM-d6 contributes significantly to research on drug addiction. Studies utilizing this compound help elucidate the relationship between drug exposure and addiction potential, informing public health strategies and treatment approaches .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Forensic Toxicology | Internal standard for mass spectrometry | Enhances accuracy in detecting heroin metabolites |

| Pharmacokinetics | Tracing metabolic pathways | Provides insights into heroin metabolism |

| Analytical Chemistry | Calibration and validation of methods | Ensures robust data collection |

| Drug Addiction Research | Quantitative analysis of exposure levels | Informs treatment protocols |

Mecanismo De Acción

6-Acetilmorfina-d6 (Material de Referencia Certificado) ejerce sus efectos imitando el comportamiento de la 6-acetilmorfina. Se une a los receptores opioides en el sistema nervioso central, en particular a los receptores mu-opioides, lo que produce efectos analgésicos y eufóricos. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la liberación de neurotransmisores y la modulación de las vías de la percepción del dolor .

Comparación Con Compuestos Similares

6-Acetilmorfina-d6 (Material de Referencia Certificado) es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y precisión en las mediciones analíticas. Compuestos similares incluyen:

6-Acetilmorfina: La forma no deuterada, que también es un metabolito principal de la heroína.

Morfina: El compuesto padre del que se deriva la 6-acetilmorfina.

Codeína: Otro opioide que se metaboliza a morfina en el cuerpo

Estos compuestos comparten propiedades farmacológicas similares, pero difieren en sus vías metabólicas y aplicaciones analíticas.

Actividad Biológica

6-Acetylmorphine (6-AM) is a potent opioid that serves as a significant metabolite of heroin. Its biological activity, particularly in the context of opioid pharmacology, is crucial for understanding the effects and risks associated with heroin use. This article focuses on the biological activity of 6-acetylmorphine-d6, a deuterated form of 6-AM, which is utilized in research to trace metabolic pathways and assess the pharmacokinetics of opioids.

Pharmacokinetics

Metabolism and Half-Life

6-Acetylmorphine has a half-life of approximately 6 to 25 minutes before it is hydrolyzed into morphine in the liver . This rapid metabolism complicates the detection of 6-AM in postmortem samples, making it a critical marker for heroin use. Studies have shown that after intravenous administration of heroin, 6-AM concentrations peak quickly in both blood and brain extracellular fluid (ECF), significantly surpassing those of morphine .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-Life | 6-25 minutes |

| Peak Concentration Time | 2-4 minutes post-administration |

| Metabolite | Morphine |

| Detection Window | Short (minutes) |

Biological Activity

Mechanism of Action

6-Acetylmorphine is known to penetrate the central nervous system more effectively than morphine, contributing to its higher potency . It acts primarily on mu-opioid receptors, leading to analgesic effects and euphoria. The rapid conversion to morphine allows for sustained opioid effects, complicating the clinical management of opioid toxicity.

Case Studies

- Heroin Toxicity Analysis : A study analyzing postmortem samples found that 98% of decedents with detected 6-AM had a morphine-to-codeine ratio greater than one, indicating heroin use . This reinforces the utility of 6-AM as a definitive marker for heroin ingestion.

- Unexpected Detection Scenarios : Research indicated cases where 6-AM was detected without corresponding levels of morphine, suggesting unique metabolic pathways or analytical challenges in drug testing . This highlights the need for careful interpretation of toxicology results.

Research Findings

In Vivo Studies

Research has demonstrated that 6-AM's rapid absorption and distribution lead to significant behavioral effects shortly after administration. For example, studies showed that behavioral responses in animal models were more closely aligned with brain concentrations of 6-AM than with those of heroin or morphine .

Analytical Techniques

Recent advancements in analytical chemistry have improved the detection and quantification of 6-AM in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have enhanced sensitivity and specificity, allowing for better monitoring of opioid use patterns in clinical and forensic settings .

Propiedades

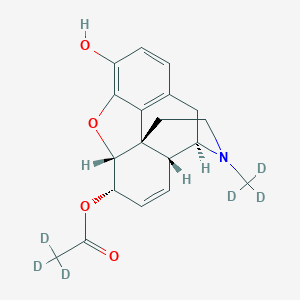

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-WPGDWBRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016424 | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-90-2 | |

| Record name | 6-Acetylmorphine-D6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152477902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152477-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLMORPHINE-D6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T94S3TE7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.